苯甲酸半乳糖醛酸酯

描述

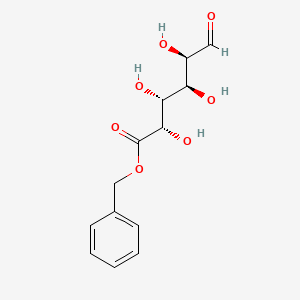

Benzyl galacturonate (BG) is a naturally occurring organic compound found in fruits and vegetables. It is a derivative of galacturonic acid, a type of sugar acid found in pectin, which is a structural component of plant cell walls. BG is a white crystalline solid with a melting point of about 130°C. It is soluble in water and has a molecular weight of about 230.4 g/mol. It is used as a food additive and in the production of cosmetics, pharmaceuticals, and other industrial products.

科学研究应用

1. 生物模拟催化

半乳糖氧化酶铜酶的生物模拟模型已经开发出来,催化苄醇和烯丙醇在 O2 存在下氧化为醛。这些模型展示了苯甲酸半乳糖醛酸酯在模拟天然酶机制方面的潜力 (王等人,1998 年)。

2. 透明质酸衍生物

用苯甲醇酯化,形成 Hyaff-11® 生物材料,已用于从透明质酸生产不溶于水的聚合物。这些聚合物在伤口覆盖、抗粘连装置和组织工程支架中具有应用 (Abatangelo 等人,2020 年)。

3. 合成药物中间体

α-D-半乳糖醛酸水合物 (GalA) 已被用作 N-杂环的 C-N 偶联中的 O 供体配体,产生 N-芳基唑,可快速获得各种药物中间体 (袁等人,2019 年)。

4. 植物组织培养

在草莓植物组织培养中,添加寡半乳糖醛酸或半乳糖醛酸,包括苄基腺嘌呤,已显示出增加芽和叶的数量,证明了其在促进植物生长和发育方面的潜力 (Miranda 等人,2007 年)。

5. 微生物中的酶活性

d-半乳糖醛酸分解代谢在微生物中的研究表明,其与生物技术转化为燃料和化学品有关,突出了其作为这些应用的原材料的作用 (Richard & Hilditch,2009 年)。

作用机制

Target of Action

Benzyl galacturonate is a compound that primarily targets enzymes known as polygalacturonases (PGs) . These enzymes are widely distributed in microorganisms and plants . They degrade the adhesive pectic substances of the middle lamella and cell wall, contributing to fungal penetration, plant tissue collapse, and nutrient acquisition .

Mode of Action

The interaction of benzyl galacturonate with its targets involves the cleavage of ester bonds found between lignin and glucuronoxylan . This process is facilitated by enzymes from the carbohydrate esterase family 15 (CE15), which have been proposed to aid in reducing the recalcitrance of lignocellulose .

Biochemical Pathways

Benzyl galacturonate is involved in the D-galacturonate pathway . In this pathway, the initial reactions of the canonical isomerase pathway convert D-galacturonate into mannonate . Mannonate is then converted to 6-phosphogluconate by two novel biochemical reactions, catalyzed by a mannonate kinase and a 6-phosphomannonate 2-epimerase . Further catabolism of 6-phosphogluconate then proceeds via known reactions of the phosphoketolase pathway .

Result of Action

The action of benzyl galacturonate results in the cleavage of ester bonds found between lignin and glucuronoxylan . This process aids in reducing the recalcitrance of lignocellulose, thereby facilitating the degradation of the adhesive pectic substances of the middle lamella and cell wall . This contributes to fungal penetration, plant tissue collapse, and nutrient acquisition .

属性

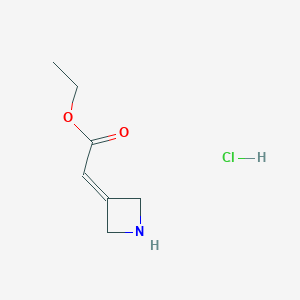

IUPAC Name |

benzyl (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-6-9(15)10(16)11(17)12(18)13(19)20-7-8-4-2-1-3-5-8/h1-6,9-12,15-18H,7H2/t9-,10+,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZOFLXHKAFEDZ-QCNOEVLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of benzyl galacturonate in synthesizing complex oligosaccharides like those found in the Shigella flexneri O-antigen?

A1: Benzyl galacturonate serves as a crucial building block in the multi-step synthesis of oligosaccharides mimicking the Shigella flexneri O-antigen []. Specifically, it acts as an acceptor molecule at the O-4 position for rhamnosylation, a key reaction in constructing the repeating unit of the O-antigen. The benzyl group serves as a protecting group for the carboxylic acid function of the galacturonic acid. This protection strategy allows for selective manipulation of other hydroxyl groups during the synthesis.

Q2: What specific advantages does using a benzyl-protected galacturonate offer in this synthetic strategy?

A2: Utilizing benzyl galacturonate presents several advantages in this specific synthetic context []:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}-3-(dimethylamino)prop-2-enenitrile](/img/structure/B1435936.png)

![1-Oxaspiro[4.4]nonan-3-ol](/img/structure/B1435939.png)